Cas no 80077-72-1 (Diethoxyphosphoryl(difluoro)methyl-trimethyl-silane)

Diethoxyphosphoryl(difluoro)methyl-trimethyl-silane structure
80077-72-1 structure
Nombre del producto:Diethoxyphosphoryl(difluoro)methyl-trimethyl-silane
Número CAS:80077-72-1
MF:C8H19F2O3PSi
Megavatios:260.290731668472
MDL:MFCD00192024
CID:707599
PubChem ID:4412729

Diethoxyphosphoryl(difluoro)methyl-trimethyl-silane Propiedades químicas y físicas

Nombre e identificación

    • Phosphonic acid,P-[difluoro(trimethylsilyl)methyl]-, diethyl ester
    • [diethoxyphosphoryl(difluoro)methyl]-trimethylsilane
    • DIETHYL (DIFLUORO(TRIMETHYLSILYL)METHYL) -PHOSPHONATE, 96
    • DIETHYL (DIFLUORO(TRIMETHYLSILYL)METHYL)PHOSPHONATE
    • Phosphonic acid, [difluoro(trimethylsilyl)methyl]-, diethyl ester (9CI)
    • [Diethoxyphosphoryl(difluoro)methyl]-trimethyl-silane
    • Diethyl (trimethylsilyl)difluoromethylphosphonate
    • Diethyl difluoro(trimethylsilyl)methylphosphonate
    • 80077-72-1
    • MFCD00192024
    • SY263879
    • C8H19F2O3PSi
    • DTXSID30402997
    • AG-H-21096
    • DIETHYL (DIFLUORO(TRIMETHYLSILYL)METHYL) -PHOSPHONATE
    • Diethyl [difluoro(trimethylsilyl)methyl]phosphonate, >=85.0% (H-NMR)
    • AKOS017343722
    • AUYUSSHVQGGCCS-UHFFFAOYSA-N
    • DIETHYL [DIFLUORO(TRIMETHYLSILYL)METHYL]PHOSPHONATE
    • Phosphonic acid, [difluoro(trimethylsilyl)methyl]-, diethyl ester
    • (Difluoro-trimethylsilanyl-methyl)-phosphonic acid diethyl ester
    • SCHEMBL14777628
    • AC9835
    • Diethoxyphosphoryl(difluoro)methyl-trimethyl-silane
    • MDL: MFCD00192024
    • Renchi: 1S/C8H19F2O3PSi/c1-6-12-14(11,13-7-2)8(9,10)15(3,4)5/h6-7H2,1-5H3
    • Clave inchi: AUYUSSHVQGGCCS-UHFFFAOYSA-N
    • Sonrisas: O=P(C([Si](C)(C)C)(F)F)(OCC)OCC

Atributos calculados

  • Calidad precisa: 260.08091432g/mol
  • Masa isotópica única: 260.08091432g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 6
  • Complejidad: 243
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Carga superficial: 0
  • Xlogp3: nothing
  • Superficie del Polo topológico: 35.5Ų

Propiedades experimentales

  • Denso: 1.077 g/mL at 25 °C(lit.)
  • Punto de ebullición: 75 °C0.2 mm Hg(lit.)
  • Punto de inflamación: 110 °F
  • índice de refracción: n20/D 1.414(lit.)
  • PSA: 45.34000
  • Logp: 4.14260
  • Presión de vapor: 0.1±0.4 mmHg at 25°C

Diethoxyphosphoryl(difluoro)methyl-trimethyl-silane Información de Seguridad

Diethoxyphosphoryl(difluoro)methyl-trimethyl-silane PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB465170-1 g
Diethyl (difluoro(trimethylsilyl)methyl)phosphonate, 95%; .
80077-72-1 95%
1g
€98.00 2023-06-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y20415-5g
Phosphonic acid,P-[difluoro(trimethylsilyl)methyl]-, diethyl ester
80077-72-1 95%
5g
¥7589.0 2024-07-18
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY263879-0.25g
4-Fluorophenylhydrazine Hydrochloride
80077-72-1 ≥95%
0.25g
¥1300.0 2023-09-15
TRC
D189865-500mg
[Diethoxyphosphoryl(difluoro)methyl]-trimethyl-silane
80077-72-1
500mg
$506.00 2023-05-18
abcr
AB465170-250 mg
Diethyl (difluoro(trimethylsilyl)methyl)phosphonate, 95%; .
80077-72-1 95%
250MG
€278.40 2023-01-20
eNovation Chemicals LLC
D780231-0.25g
Diethyl [Difluoro(trimethylsilyl)methyl]phosphonate
80077-72-1 95%
0.25g
$150 2024-07-20
eNovation Chemicals LLC
D780231-5g
Diethyl [Difluoro(trimethylsilyl)methyl]phosphonate
80077-72-1 95%
5g
$650 2024-07-20
abcr
AB465170-1g
Diethyl (difluoro(trimethylsilyl)methyl)phosphonate, 90%; .
80077-72-1 90%
1g
€98.00 2025-02-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS4607-250mg
diethyl [difluoro(trimethylsilyl)methyl]phosphonate
80077-72-1 95%
250mg
¥1411.0 2024-04-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS4607-100mg
diethyl [difluoro(trimethylsilyl)methyl]phosphonate
80077-72-1 95%
100mg
¥1202.0 2024-04-17

Diethoxyphosphoryl(difluoro)methyl-trimethyl-silane Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
Referencia
Monofluorophosphonates as phosphate mimics in bioorganic chemistry: a comparative study of CH2-, CHF- and CF2-phosphonate analogs of sn-glycerol-3-phosphate as substrates for sn-glycerol-3-phosphate dehydrogenase
Nieschalk, Jens; et al, Journal of the Chemical Society, 1995, (7), 719-20

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Butyllithium ,  Diisopropylethylamine Solvents: Tetrahydrofuran ;  rt → -78 °C; -78 °C → 0 °C; 5 min, 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.3 Solvents: Tetrahydrofuran ;  40 min, -78 °C; -78 °C → rt
1.4 Reagents: Phosphoric acid Solvents: Water ;  cooled
Referencia
Nucleophilic difluoromethylenation of aldehydes and ketones using diethyl difluoro(trimethylsilyl)methylphosphonate
Alexandrova, Anastasia V.; et al, Journal of Fluorine Chemistry, 2009, 130(5), 493-500

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Bromine
2.1 -
3.1 -
Referencia
Preparation, stability, reactivity and synthetic utility of a cadmium stabilized complex of difluoromethylene phosphonate
Burton, Donald J.; et al, Journal of Fluorine Chemistry, 1981, 18(2), 197-202

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  20 min, -78 °C; -78 °C → 0 °C
Referencia
Synthesis of monofluoro- and difluoromethylenephosphonate analogs of sn-glycerol-3-phosphate as substrates for glycerol-3-phosphate dehydrogenase and the x-ray structure of the fluoromethylenephosphonate moiety
Nieschalk, Jens; et al, Tetrahedron, 1996, 52(1), 165-76

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Lithium chloride ,  Lithium hydride Solvents: Dimethylformamide ;  10 min, rt
1.2 rt; 30 min, rt
Referencia
Siladifluoromethylation and Deoxo-trifluoromethylation of PV-H Compounds with TMSCF3: Route to PV-CF2- Transfer Reagents and P-CF3 Compounds
Krishnamurti, Vinayak; et al, Organic Letters, 2019, 21(5), 1526-1529

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Lithium tert-butoxide ,  Lithium iodide Solvents: Dimethylformamide ;  10 min, rt
1.2 30 min, rt
Referencia
Siladifluoromethylation and Deoxo-trifluoromethylation of PV-H Compounds with TMSCF3: Route to PV-CF2- Transfer Reagents and P-CF3 Compounds
Krishnamurti, Vinayak; et al, Organic Letters, 2019, 21(5), 1526-1529

Métodos de producción 7

Condiciones de reacción
Referencia
(Diethylphosphinyl)difluoromethyllithium. Preparation and synthetic application
Obayashi, Michio; et al, Tetrahedron Letters, 1982, 23(22), 2323-6

Métodos de producción 8

Condiciones de reacción
Referencia
Preparation, stability, reactivity and synthetic utility of a cadmium stabilized complex of difluoromethylene phosphonate
Burton, Donald J.; et al, Journal of Fluorine Chemistry, 1981, 18(2), 197-202

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Bromine
2.1 -
3.1 -
Referencia
Preparation, stability, reactivity and synthetic utility of a cadmium stabilized complex of difluoromethylene phosphonate
Burton, Donald J.; et al, Journal of Fluorine Chemistry, 1981, 18(2), 197-202

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Lithium chloride ,  Sodium hydride Solvents: Dimethylformamide ;  10 min, rt
1.2 30 min, rt
Referencia
Siladifluoromethylation and Deoxo-trifluoromethylation of PV-H Compounds with TMSCF3: Route to PV-CF2- Transfer Reagents and P-CF3 Compounds
Krishnamurti, Vinayak; et al, Organic Letters, 2019, 21(5), 1526-1529

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
1.2 15 min, -78 °C; -78 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Referencia
Highly Selective Addition of a Broad Spectrum of Trimethylsilane Pro-nucleophiles to N-tert-Butanesulfinyl Imines
Das, Manas; et al, Chemistry - A European Journal, 2015, 21(51), 18717-18723

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide ;  -78 °C; 15 min, -78 °C
1.2 20 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Enantioselective Lewis base catalyzed phosphonyldifluoromethylation of allylic fluorides using a C-silyl latent pronucleophile
Zi, You; et al, Chemical Communications (Cambridge, 2020, 56(42), 5689-5692

Métodos de producción 13

Condiciones de reacción
1.1 Catalysts: Lithium diisopropylamide
2.1 -
Referencia
(Diethylphosphinyl)difluoromethyllithium. Preparation and synthetic application
Obayashi, Michio; et al, Tetrahedron Letters, 1982, 23(22), 2323-6

Métodos de producción 14

Condiciones de reacción
Referencia
Preparation, stability, reactivity and synthetic utility of a cadmium stabilized complex of difluoromethylene phosphonate
Burton, Donald J.; et al, Journal of Fluorine Chemistry, 1981, 18(2), 197-202

Métodos de producción 15

Condiciones de reacción
Referencia
Copper-Mediated Synthesis of (Diethylphosphono)difluoromethyl Thioethers from Diazonium Salts, NaSCN, and TMS-CF2PO(OEt)2
Ou, Yang; et al, Asian Journal of Organic Chemistry, 2019, 8(5), 650-653

Métodos de producción 16

Condiciones de reacción
Referencia
Preparation, stability, reactivity and synthetic utility of a cadmium stabilized complex of difluoromethylene phosphonate
Burton, Donald J.; et al, Journal of Fluorine Chemistry, 1981, 18(2), 197-202

Diethoxyphosphoryl(difluoro)methyl-trimethyl-silane Raw materials

Diethoxyphosphoryl(difluoro)methyl-trimethyl-silane Preparation Products

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Amadis Chemical Company Limited
(CAS:80077-72-1)Diethoxyphosphoryl(difluoro)methyl-trimethyl-silane
A1032170
Pureza:99%/99%/99%/99%
Cantidad:250.0mg/1.0g/5.0g/10.0g
Precio ($):162.0/338.0/634.0/1178.0